3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which in this case includes nitrogen and chlorine. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Mechanism of Action
- Tyrosine Kinase (TK) : These enzymes play a crucial role in cell signaling and regulation. In cancer, TKs are often overactive, leading to uncontrolled cell growth. The compound likely inhibits specific TKs involved in tumorigenesis .
- Other Kinases : The compound may also target kinases such as extracellular regulated protein kinases (ERKs), phosphatidylinositol-3 kinase (PI3K), mammalian target of rapamycin (mTOR), and p38 mitogen-activated protein kinases (MAPKs) .
Mode of Action
The compound interacts with its targets through:
- Inhibition : By inhibiting kinase activity, it interferes with downstream signaling pathways, affecting cell proliferation, survival, and migration .
Biochemical Pathways
The affected pathways include:
Pharmacokinetics (ADME)
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Introduction of the piperidine moiety: The pyrido[2,3-d]pyrimidine intermediate is then reacted with 4-piperidone under basic conditions to form the piperidine ring.
Chlorination and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions are common, particularly at the chlorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups at the chlorine or methoxy positions .
Scientific Research Applications
3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and often exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused heterocyclic ring system and are studied for their potential as kinase inhibitors.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds are another class of heterocycles with potential biological activities.
Uniqueness
What sets 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine apart is its specific combination of functional groups and ring structures, which confer unique properties such as enhanced binding affinity for certain molecular targets and improved pharmacokinetic profiles .
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-10-20-7-3-16(15)25-11-13-4-8-24(9-5-13)18-14-2-1-6-21-17(14)22-12-23-18/h1-3,6-7,10,12-13H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGHJNBLRNEDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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